molecular formula C3H9F2Sb B14715053 Difluoro(trimethyl)-lambda~5~-stibane CAS No. 10555-83-6

Difluoro(trimethyl)-lambda~5~-stibane

Cat. No.: B14715053
CAS No.: 10555-83-6
M. Wt: 204.86 g/mol
InChI Key: FSXPWJMFYLZELN-UHFFFAOYSA-L
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Description

Difluoro(trimethyl)-lambda~5~-stibane is an organofluorine compound that contains antimony It is characterized by the presence of two fluorine atoms and three methyl groups attached to a central antimony atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(trimethyl)-lambda~5~-stibane typically involves the reaction of trimethylstibine with a fluorinating agent. One common method is the reaction of trimethylstibine with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

Difluoro(trimethyl)-lambda~5~-stibane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced to form lower oxidation state antimony compounds.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Higher oxidation state antimony fluorides.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Difluoro(trimethyl)-lambda~5~-stibane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of difluoro(trimethyl)-lambda~5~-stibane involves its ability to interact with various molecular targets through its fluorine atoms. The compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylated Compounds: Compounds containing the difluoromethyl group (CF2H) exhibit similar reactivity and applications.

    Trimethylstibine Derivatives: Other derivatives of trimethylstibine with different halogens or functional groups.

Uniqueness

Difluoro(trimethyl)-lambda~5~-stibane is unique due to the presence of both fluorine and antimony in its structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

10555-83-6

Molecular Formula

C3H9F2Sb

Molecular Weight

204.86 g/mol

IUPAC Name

difluoro(trimethyl)-λ5-stibane

InChI

InChI=1S/3CH3.2FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2

InChI Key

FSXPWJMFYLZELN-UHFFFAOYSA-L

Canonical SMILES

C[Sb](C)(C)(F)F

Origin of Product

United States

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